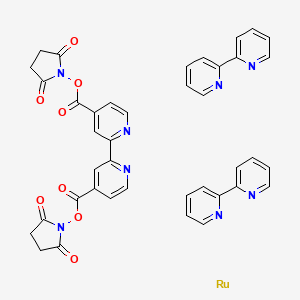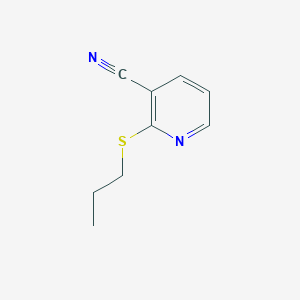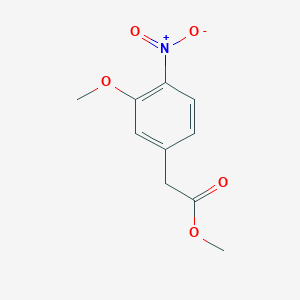
Methyl 2-(3-methoxy-4-nitrophenyl)acetate
説明
“Methyl 2-(3-methoxy-4-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . The IUPAC name for this compound is methyl (4-methoxy-3-nitrophenyl)acetate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C(C=C(C=C1)CC(=O)OC)N+[O-] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I have access to.科学的研究の応用
Synthesis and Chemical Properties
Methyl 2-(3-methoxy-4-nitrophenyl)acetate and its derivatives have been utilized in the synthesis of complex organic compounds. For instance, intermediates like 5-methoxy-2-nitrophenylacetic acid and Methyl (5-methoxy-2-nitrophenylacetyl)acetoacetate have been employed in the synthesis of Indole-2-acetic acid methyl esters, highlighting their importance in constructing heterocyclic compounds with potential biological activities (S. Modi, R. C. Oglesby, S. Archer, 2003).
Nonlinear Optical Properties
Research on hydrazones derived from similar nitrophenyl compounds has demonstrated significant nonlinear optical properties, indicating potential applications in optical devices such as limiters and switches. The study found that compounds like 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide showed promising optical power limiting behavior at specific wavelengths, suggesting the role of nitrophenyl derivatives in developing new materials for optical applications (K. Naseema et al., 2010).
Environmental Applications
The photoassisted Fenton reaction has been used for the complete oxidation of contaminants in water, demonstrating the utility of nitrophenyl derivatives in environmental chemistry. Studies involving compounds like Metolachlor, which shares structural similarities with this compound, have shown efficient mineralization of harmful substances, indicating the potential of nitrophenyl compounds in water treatment processes (J. Pignatello, Yunfu. Sun, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
特性
IUPAC Name |
methyl 2-(3-methoxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9-5-7(6-10(12)16-2)3-4-8(9)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMMODEJNGIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
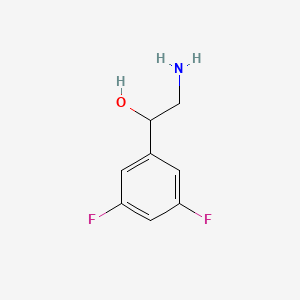


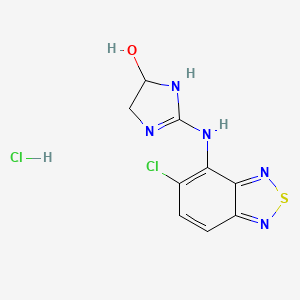
![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)
